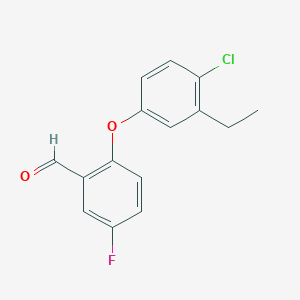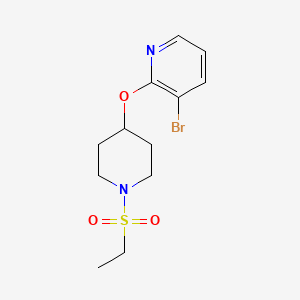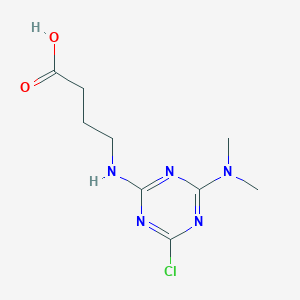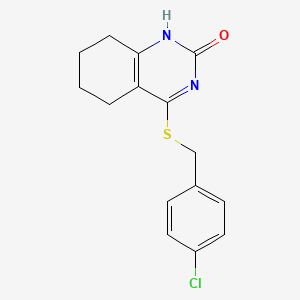
2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of phenol, specifically a type of chlorinated ethylphenoxy compound . These types of compounds are often used in organic synthesis .
Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde” are not available, similar compounds have been involved in reactions like protodeboronation and hydromethylation .Scientific Research Applications
Fluorescence Derivatization and Chromatography
Aromatic aldehydes, such as those similar in structure to 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde, have been utilized in fluorescence derivatization for liquid chromatography. 2-Amino-4,5-ethylenedioxyphenol, a reagent, shows how aromatic aldehydes can be derivatized for enhanced detection in chromatographic analysis, suggesting potential for our compound in analytical chemistry or bioanalysis (Nohta et al., 1994).
Synthesis and Chemical Transformations
The synthesis processes for aromatic aldehydes, such as 4-Fluoro-3-phenoxybenzaldehyde, offer insights into chemical synthesis and potential applications in creating complex molecules. These methodologies could be applicable to the synthesis or modification of this compound for specific research or industrial applications (Zhao Wenxian et al., 2005).
Catalysis and Functionalization
Copper(II) acetate-catalyzed reactions demonstrate the potential of aromatic compounds in oxyfunctionalization, indicating possible catalytic roles for similar compounds in organic synthesis and the production of pharmaceutical intermediates (Jian'an Jiang et al., 2014).
Insecticidal Activity
Research on 1,3,4‐oxadiazoles containing phenoxyfluorophenyl groups derived from similar aldehydes showcases potential applications in developing new insecticides, suggesting an avenue for exploring the bioactivity of our compound against pests (T. Mohan et al., 2004).
Antimicrobial and Biological Activities
The exploration of aromatic aldehydes in the synthesis of compounds with antimicrobial properties provides a foundation for the potential investigation of this compound in similar contexts. These studies indicate that structurally related compounds can exhibit significant biological activities, including antimicrobial effects (A. Arun et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)-5-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-2-10-8-13(4-5-14(10)16)19-15-6-3-12(17)7-11(15)9-18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCOKCNBAGCSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)


![N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2833809.png)

![3-ethyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833813.png)
![8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2833814.png)
![3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2833815.png)

![7-butyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833818.png)
![1-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2833819.png)
![N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2833822.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2833823.png)
